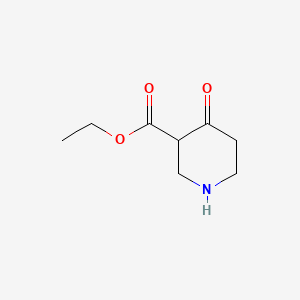

Ethyl 4-oxopiperidine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)6-5-9-4-3-7(6)10/h6,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOSMHYBRAQVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276035 | |

| Record name | Ethyl 4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67848-59-3, 4644-61-5 | |

| Record name | Ethyl 4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-oxopiperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 4-oxopiperidine-3-carboxylate: A Cornerstone for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 4-oxopiperidine-3-carboxylate has emerged as a preeminent building block in contemporary drug discovery, prized for its conformational rigidity and densely functionalized core. This guide provides an in-depth exploration of its synthesis, chemical reactivity, and strategic applications. We will dissect the causality behind key synthetic transformations and provide validated protocols, offering researchers the foundational knowledge required to leverage this scaffold in the design of novel therapeutics.

Introduction: The Strategic Value of a Constrained Scaffold

In the quest to design selective and potent small-molecule drugs, controlling molecular conformation is paramount. The piperidine ring is a privileged scaffold, present in numerous approved pharmaceuticals. This compound introduces a unique combination of functionalities onto this core: a ketone, an ester, and a secondary amine. This trifecta of reactive sites, held within a stereochemically defined chair-like conformation, provides a robust platform for generating libraries of complex molecules with diverse three-dimensional architectures. Its true power lies in its ability to serve as a lynchpin for constructing fused heterocyclic systems and spirocyclic frameworks, enabling chemists to "escape from flatland" and explore novel chemical space.[1]

Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is the bedrock of successful synthetic planning.

| Property | Value | Source |

| CAS Number | 4644-61-5 (hydrochloride) | [2] |

| Molecular Formula | C₈H₁₃NO₃ | [3] |

| Molecular Weight | 171.19 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| InChIKey | RIOSMHYBRAQVHD-UHFFFAOYSA-N | [3] |

| Density | 1.135 g/mL at 25 °C (for N-Boc analog) | |

| Appearance | Typically an off-white or pale yellow solid |

Spectroscopic Characterization: The structure is routinely confirmed by standard analytical methods.

-

¹H NMR: Shows characteristic signals for the ethyl ester (triplet and quartet), and complex multiplets for the piperidine ring protons.

-

¹³C NMR: Displays key resonances for the ketone carbonyl (~200-210 ppm), the ester carbonyl (~170 ppm), and the various aliphatic carbons of the ring.

-

IR Spectroscopy: Exhibits strong absorption bands for the C=O stretch of the ketone and the ester.

-

Mass Spectrometry: The molecular ion peak (M+) is observed at m/z 171.09.[3]

Synthesis: The Dieckmann Condensation

The most classical and efficient route to this scaffold is the intramolecular Dieckmann condensation of a corresponding diester.[4] This base-catalyzed reaction is exceptionally well-suited for forming stable 5- and 6-membered rings.

Mechanism Insight: The choice of base is critical. Sodium ethoxide in ethanol is traditionally used. The reaction is driven forward by the deprotonation of the acidic proton between the two carbonyl groups in the final product, forming a stabilized enolate. A subsequent acidic workup is required to neutralize this enolate and yield the final β-keto ester.[5][6]

Caption: The Dieckmann condensation pathway to the target scaffold.

The Reactive Hub: A Tour of Chemical Transformations

The versatility of this compound stems from its multiple reactive sites, which can be addressed with high chemoselectivity.

Caption: Key reactive sites and derivative synthetic pathways.

Reactions at the Nitrogen Atom

The secondary amine is a potent nucleophile and its functionalization is often the first step in a synthetic sequence.

-

N-Alkylation and N-Arylation: Standard conditions (e.g., an alkyl halide and a non-nucleophilic base like K₂CO₃ or Cs₂CO₃) readily install a wide variety of substituents. The N-benzyl derivative is a common intermediate, as the benzyl group can be removed later via hydrogenolysis.[7][8]

-

N-Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding amides.

-

N-Protection: For reactions where the amine's nucleophilicity or basicity would interfere, it is commonly protected, most often as the tert-butoxycarbonyl (Boc) carbamate.

Transformations of the C4-Ketone

The ketone is the gateway to introducing diversity at the 4-position, which is often a key vector for exploring structure-activity relationships (SAR).

-

Reductive Amination: This is arguably the most powerful transformation for this scaffold.[9] It allows for the one-pot conversion of the ketone into a secondary or tertiary amine. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are preferred reducing agents due to their mildness and selectivity for the iminium ion over the ketone.[10] This strategy is fundamental for building libraries of substituted piperidines.

-

Grignard and Organolithium Additions: These reactions provide access to tertiary alcohols, introducing a new stereocenter at the C4 position.

-

Wittig Olefination: Converts the ketone into an exocyclic double bond, providing a scaffold for further functionalization, such as Michael additions.

Reactivity of the β-Keto Ester Moiety

The combined ketone and ester functionalities enable a range of cyclization and annulation reactions.

-

Heteroannulation: The 1,3-dicarbonyl relationship is ideal for condensation with dinucleophiles. For instance, reaction with guanidine hydrochloride in the presence of sodium ethoxide yields 2-amino-pyrido[4,3-d]pyrimidin-4-ols, a scaffold with known biological activities.[11]

-

Spirocycle Synthesis: The ketone can participate in multicomponent reactions to generate spirocyclic systems. For example, a three-component reaction with an arylamine and isatin can lead to the formation of spiro[dihydropyridine-oxindoles].[12] The creation of spirocycles is a modern strategy in drug design to increase F(sp³) character and improve physicochemical properties.[1][13]

Applications in Drug Discovery: Case Studies

The utility of this building block is best illustrated through its incorporation into bioactive molecules.

-

Fluoroquinolone Antibacterials: The N-benzyl protected version of this scaffold is a key intermediate in the synthesis of Balofloxacin, a fluoroquinolone antibacterial agent.[14]

-

CNS Agents: Substituted piperidines derived from this core are widely explored for their activity on central nervous system targets. For example, derivatives have been designed as potent γ-secretase inhibitors for the potential treatment of Alzheimer's disease.

-

Kinase Inhibitors: The rigid piperidine core is an excellent scaffold for orienting substituents to fit into the ATP-binding pocket of various kinases, a major class of oncology targets.

Validated Experimental Protocols

The following protocols are provided as trusted, representative examples of key transformations.

Protocol 1: N-Benzylation of this compound HCl

Causality: This protocol uses potassium carbonate as a mild base to neutralize the starting material's hydrochloride salt and to scavenge the HBr byproduct. Acetonitrile is a suitable polar aprotic solvent. The reaction is heated to ensure a reasonable reaction rate.

-

To a round-bottom flask, add this compound hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile (10 mL per gram of starting material).

-

Stir the suspension vigorously. Add benzyl bromide (1.1 eq) dropwise.

-

Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Protocol 2: Reductive Amination with STAB

Causality: Sodium triacetoxyborohydride (STAB) is chosen as it is a mild reducing agent that does not readily reduce the ketone but is highly effective for the iminium intermediate. Dichloroethane (DCE) is a common solvent. A small amount of acetic acid can catalyze the initial imine formation.

-

In a flask, dissolve ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 eq) and a primary amine (e.g., aniline, 1.2 eq) in 1,2-dichloroethane (DCE).

-

Add acetic acid (0.1 eq) to the solution.

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting product by flash column chromatography.

Conclusion

This compound is more than a simple building block; it is a strategic platform for innovation in medicinal chemistry. Its dense and selectively addressable functionality provides a reliable entry point to a vast array of complex molecular architectures, including privileged piperidine cores, fused heterocycles, and novel spirocyclic systems. By understanding the principles governing its synthesis and reactivity, drug discovery teams can effectively harness its potential to accelerate the development of next-generation therapeutics.

References

-

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. PubChem Compound Summary for CID 102624. National Center for Biotechnology Information. [Link]

-

Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. ResearchGate.[Link]

- Process for producing 4-arylpiperidine-3-carbinols and related compounds.

-

Supporting Information. The Royal Society of Chemistry.[Link]

-

Ethyl piperidine-4-carboxylate. Cheméo.[Link]

-

This compound. SpectraBase.[Link]

- Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

Supporting Information. Wiley-VCH.[Link]

-

Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a). ResearchGate.[Link]

-

ETHYL 4-OXOPIPERIDINE-1-CARBOXYLATE. Matrix Fine Chemicals.[Link]

-

Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. National Institutes of Health (NIH).[Link]

-

Dieckmann Condensation. Organic Chemistry Portal.[Link]

-

Dieckmann condensation. Wikipedia.[Link]

-

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. PubChem Compound Summary for CID 421876. National Center for Biotechnology Information. [Link]

-

Oxa-spirocycles: synthesis, properties and applications. National Institutes of Health (NIH).[Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate.[Link]

-

Ethyl 4-oxo-1-piperidinecarboxylate. PubChem Compound Summary for CID 34767. National Center for Biotechnology Information. [Link]

-

Dieckmann Condensation. J&K Scientific LLC.[Link]

-

Dieckmann Condensation. Chemistry LibreTexts.[Link]

-

Organocatalytic enantioselective (4+3) cyclization for the synthesis of spiro-fused heterocyclic compounds. Chemical Communications (RSC Publishing).[Link]

-

Reactions and Mechanisms. Master Organic Chemistry.[Link]

-

Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.[Link]

-

Hitchhiker's guide to reductive amination. Organic Chemistry Portal.[Link]

-

TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Publishing.[Link]

-

Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction. Beilstein Journals.[Link]

Sources

- 1. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4644-61-5 Cas No. | this compound hydrochloride | Apollo [store.apolloscientific.co.uk]

- 3. spectrabase.com [spectrabase.com]

- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. organicreactions.org [organicreactions.org]

- 10. Buy Ethyl 3-oxopiperidine-4-carboxylate hydrochloride | 72738-09-1 [smolecule.com]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]

- 13. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

Physicochemical properties of Ethyl 4-oxopiperidine-3-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-oxopiperidine-3-carboxylate

Introduction

This compound is a heterocyclic organic compound that holds significant importance as a versatile building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug development. Its molecular framework, featuring a piperidine ring functionalized with both a ketone and an ethyl ester, provides multiple reactive sites for chemical modification. This guide offers a comprehensive exploration of its core physicochemical properties, analytical methodologies, and synthetic considerations, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is foundational for all scientific investigation.

Nomenclature and Identifiers

-

IUPAC Name : this compound

-

Synonyms : 3-Carbethoxy-4-piperidone, Ethyl 4-oxo-3-piperidinecarboxylate[1]

-

Molecular Formula : C₈H₁₃NO₃[1]

-

Molecular Weight : 171.19 g/mol [3]

Molecular Structure

The structure consists of a six-membered piperidine ring containing a nitrogen atom. A ketone group is located at the 4-position, and an ethyl carboxylate group is at the 3-position. The presence of these functional groups, particularly the β-keto ester moiety, dictates the molecule's chemical behavior and reactivity.

-

SMILES : CCOC(=O)C1C(=O)CCN1

-

InChI Key : QPXNWTGYAKMATA-UHFFFAOYSA-N[4]

Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in various environments and are critical for designing experimental protocols, from synthesis to biological assays.

Physical State and Appearance

This compound is typically encountered as a solid, often in its hydrochloride salt form, which enhances stability.[1] The free base form may be an oil or low-melting solid.

Key Quantitative Data

A summary of the key physicochemical data is presented below. Note that some properties are reported for closely related analogs or the hydrochloride salt, which are valuable for estimating the behavior of the free base.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃NO₃ | [1] |

| Molecular Weight | 171.19 g/mol | [3] |

| Density | 1.135 g/mL at 25 °C (for the related Ethyl 4-oxopiperidine-1-carboxylate) | [5] |

| Refractive Index (n20/D) | 1.475 (for the related Ethyl 4-oxopiperidine-1-carboxylate) | [5] |

| Flash Point | 87 °C (188.6 °F) (for the related Ethyl 4-oxopiperidine-1-carboxylate) | [5] |

| Boiling Point | Data not readily available; high boiling point expected due to polarity and hydrogen bonding capability. | |

| Solubility | Exhibits pH-dependent stability and solubility in aqueous media.[6] Soluble in organic solvents like methanol and ethanol.[7] |

Spectral Data

Spectroscopic analysis is essential for structural elucidation and purity confirmation.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides characteristic signals for the ethyl group (a triplet and a quartet), as well as complex multiplets for the protons on the piperidine ring. The chemical shifts are influenced by the adjacent ketone, ester, and amine functionalities.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will show distinct peaks for the two carbonyl carbons (ketone and ester), the carbons of the ethyl group, and the four carbons of the piperidine ring.

-

Mass Spectrometry (MS) : Mass spectral analysis confirms the molecular weight of the compound. The monoisotopic mass is 171.08954 Da.[3][4] Common adducts observed in electrospray ionization (ESI) would include [M+H]⁺ at m/z 172.09682 and [M+Na]⁺ at m/z 194.07876.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester groups. A broad band may also be present due to the N-H stretch of the secondary amine.

Synthesis and Chemical Reactivity

As a key intermediate, both its synthesis and subsequent reactions are of high interest.

Synthetic Pathways

The synthesis of this compound and its derivatives often involves multi-step sequences. A common strategy is the Dieckmann condensation of a suitable amino diester. Another approach involves the reaction of a primary amine with appropriate precursors to form the piperidone ring. For instance, N-benzylated analogs are prepared via cyclization reactions.[8][9]

Caption: Generalized workflow for the synthesis of the target compound.

Chemical Reactivity

The reactivity is dominated by its β-keto ester functionality.

-

Enolate Formation : The protons alpha to the ketone and ester groups are acidic, allowing for easy formation of an enolate with a suitable base. This enolate can then participate in various alkylation and acylation reactions.

-

Ketone Reactions : The ketone at the C4 position can undergo reactions typical of carbonyls, such as reduction to an alcohol, reductive amination, and Wittig reactions.

-

Amine Reactions : The secondary amine in the piperidine ring is nucleophilic and can be N-alkylated or N-acylated to introduce further diversity.

-

Use in Heterocycle Synthesis : It serves as a precursor for synthesizing fused heterocyclic systems, such as pyrido[4,3-d]pyrimidines, by reacting with reagents like guanidine hydrochloride.[10]

Analytical Methodologies

Robust analytical methods are required to ensure the purity and identity of this compound.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound. A typical method would involve:

-

Column : C18 reverse-phase column.

-

Mobile Phase : A gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection : UV detection, typically in the range of 210-254 nm, due to the presence of the carbonyl chromophores.

The purity of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, a closely related intermediate, is routinely assessed by HPLC to be >99.5%.[9]

Spectroscopic and Structural Confirmation Workflow

A combination of spectroscopic techniques is used to confirm the structure of the synthesized compound.

Caption: Standard analytical workflow for structural and purity validation.

Safety, Handling, and Storage

Proper safety precautions are essential when working with any laboratory chemical.

Hazard Identification

The compound and its hydrochloride salt are classified with the following hazards:

-

Skin Irritation : May cause skin irritation (H315).[1]

-

Eye Irritation : Causes serious eye irritation (H319).[1]

-

Respiratory Irritation : May cause respiratory irritation (H335).[1]

Recommended Handling

-

Engineering Controls : Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation.[11]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles conforming to EN 166, and a lab coat.[1][12]

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]

Storage Conditions

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][13]

-

Store away from strong oxidizing agents.[11]

Applications in Research and Drug Development

This compound is not just a laboratory curiosity; it is a pivotal intermediate in the synthesis of complex, biologically active molecules.

-

Scaffold for Bioactive Compounds : The piperidine ring is a common motif in many pharmaceuticals. This compound provides a ready-made scaffold that can be elaborated into a wide range of potential drug candidates.

-

Intermediate for Antibacterial Agents : The N-benzylated version of this molecule is a key intermediate in the synthesis of balofloxacin, a fluoroquinolone antibacterial agent.[9]

-

Fragment-Based Drug Design : Due to its structure, it can be used as a fragment in screening campaigns to identify new ligands for various biological receptors.[6]

Conclusion

This compound is a compound of significant utility, characterized by the rich chemistry of its β-keto ester and piperidine functionalities. A thorough understanding of its physicochemical properties—from its spectral signature and reactivity to its handling requirements—is paramount for its effective and safe use. As a versatile building block, it continues to be a valuable tool for medicinal chemists and researchers in the development of novel therapeutics and other advanced materials.

References

-

ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. [Link]

-

PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. National Center for Biotechnology Information. [Link]

-

ChemBK. (n.d.). ETHYL 4-OXOPIPERIDINE-1-CARBOXYLATE. [Link]

- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

PubChemLite. (2025). Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (C8H13NO3). [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

Sources

- 1. fishersci.es [fishersci.es]

- 2. 4644-61-5 Cas No. | this compound hydrochloride | Apollo [store.apolloscientific.co.uk]

- 3. Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (C8H13NO3) [pubchemlite.lcsb.uni.lu]

- 5. chembk.com [chembk.com]

- 6. Buy Ethyl 3-oxopiperidine-4-carboxylate hydrochloride | 72738-09-1 [smolecule.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Stability and Handling of Ethyl 4-oxopiperidine-3-carboxylate hydrochloride

For: Researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of a Versatile Building Block

Ethyl 4-oxopiperidine-3-carboxylate hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, combined with the reactive functionalities of a β-keto ester, makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules.[1][2] The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various synthetic transformations.

This guide provides a comprehensive overview of the stability, handling, and analytical considerations for this compound hydrochloride, grounded in established chemical principles and best practices for laboratory and process chemistry. Our focus is to equip researchers with the necessary knowledge to ensure the integrity of this crucial synthetic intermediate, thereby safeguarding the quality and reproducibility of their research and development endeavors.

Physicochemical Properties at a Glance

A foundational understanding of the physicochemical properties of this compound hydrochloride is paramount for its effective use.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃NO₃ · HCl | [3] |

| Molecular Weight | 207.65 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid | Inferred from supplier data |

| Melting Point | Approximately 200-202 °C | [4] |

| Purity | Typically ≥98% | [3] |

Stability Profile: Navigating the Chemical Sensitivities

The stability of this compound hydrochloride is dictated by the interplay of its piperidine ring, the β-keto ester functionality, and its hydrochloride salt form. Understanding these sensitivities is critical for preventing degradation and ensuring the compound's suitability for its intended synthetic applications.

Key Degradation Pathways

-

Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol. The β-keto group can accelerate this process. The piperidine ring itself is generally stable to hydrolysis, but the overall stability of the molecule is pH-dependent.[1][6]

-

Oxidation: The tertiary amine of the piperidine ring can be susceptible to oxidation, potentially leading to the formation of an N-oxide or other oxidative degradation products. The presence of oxidizing agents, and even atmospheric oxygen over extended periods, can initiate these processes.[7]

-

Thermal Degradation: At elevated temperatures, β-keto esters can undergo decarboxylation. While the melting point is relatively high, prolonged exposure to high temperatures, even below the melting point, could lead to degradation.

-

Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation, often through radical mechanisms.[5]

Below is a diagram illustrating the most likely degradation pathways.

Caption: Recommended workflow for the safe handling of this compound hydrochloride.

Analytical Methods for Purity and Stability Assessment

Robust analytical methods are essential for confirming the purity of incoming material and for monitoring its stability over time. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. [10][11][12] Experimental Protocol: A General Approach to Method Development

-

Column Selection: A reversed-phase C18 column is a common starting point for the analysis of moderately polar compounds like this compound hydrochloride.

-

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent retention and peak shape.

-

Detection: UV detection is suitable for this compound due to the presence of the carbonyl group. The detection wavelength should be optimized for maximum sensitivity.

-

Forced Degradation Studies: To ensure the method is stability-indicating, the compound should be subjected to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions. [5][6][7][8][9]The resulting chromatograms should demonstrate that the degradation products are well-resolved from the parent compound.

-

Method Validation: The developed method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision, and robustness. [12]

Characterization of Degradation Products

In the event that significant degradation is observed, the identification of the degradation products is crucial. This is typically achieved using a combination of techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for unequivocal identification. [13][14][15] The following diagram illustrates a decision-making process for stability testing.

Caption: A decision tree outlining the process for stability testing of this compound hydrochloride.

Conclusion: Ensuring Quality and Reproducibility

This compound hydrochloride is a cornerstone intermediate for the synthesis of numerous pharmaceutical candidates. A thorough understanding of its stability and adherence to proper handling protocols are not merely procedural formalities; they are fundamental to ensuring the quality, reliability, and success of research and development programs. By implementing the principles and procedures outlined in this guide, scientists can confidently utilize this versatile building block to its full potential, paving the way for future innovations in medicine.

References

-

Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Available at: [Link]

-

A Review: Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Available at: [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Available at: [Link]

-

Forced Degradation Studies. (2016). SciSpace. Available at: [Link]

-

Ethyl 3-oxopiperidine-4-carboxylate | 70637-75-1. (n.d.). ABLock. Available at: [Link]

- Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (n.d.). Google Patents.

-

Ethyl 4-oxo-1-piperidinecarboxylate. (n.d.). PubChem. Available at: [Link]

-

Stability indicating study by using different analytical techniques. (n.d.). IJSDR. Available at: [Link]

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). NIH. Available at: [Link]

-

Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. Available at: [Link]

-

Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. (2023). Asian Journal of Pharmaceutical Analysis. Available at: [Link]

-

Ethyl 3-oxopiperidine-4-carboxylate Hydrochloride Cas 72738-09-1. (n.d.). BIOSYNCE. Available at: [Link]

-

A validated stability indicating HPLC method for determination of sitagliptin. (2014). European Journal of Chemistry. Available at: [Link]

-

Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). (2016). ScienceDirect. Available at: [Link]

-

LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. (2021). MDPI. Available at: [Link]

-

NMR and DFT analysis of the major diastereomeric degradation product of clopidogrel under oxidative stress conditions. (n.d.). ResearchGate. Available at: [Link]

-

Forced degradation and impurity profiling. (n.d.). ScienceDirect. Available at: [Link]

-

Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. Buy Ethyl 3-oxopiperidine-4-carboxylate hydrochloride | 72738-09-1 [smolecule.com]

- 2. 1454-53-1 | MFCD01861280 | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride [aaronchem.com]

- 3. 4644-61-5 Cas No. | this compound hydrochloride | Apollo [store.apolloscientific.co.uk]

- 4. biosynce.com [biosynce.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. scispace.com [scispace.com]

- 10. ijsdr.org [ijsdr.org]

- 11. ajpaonline.com [ajpaonline.com]

- 12. A validated stability indicating HPLC method for determination of sitagliptin | European Journal of Chemistry [eurjchem.com]

- 13. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Indole Nucleus: A Privileged Scaffold in the Symphony of Bioactive Molecule Synthesis

Abstract

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks appear with remarkable frequency, acting as versatile templates for the development of a diverse array of therapeutic agents. These recurring motifs, termed "privileged scaffolds," offer a strategic advantage in the design of novel bioactive molecules.[1][2] Among these, the indole nucleus stands out as a quintessential example, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[3][4] This in-depth technical guide explores the significance of the indole scaffold as a key intermediate in the synthesis of bioactive molecules. We will delve into the mechanistic intricacies of its construction, provide detailed protocols for its synthesis, and illustrate its application in the total synthesis of the widely-used non-steroidal anti-inflammatory drug (NSAID), indomethacin. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this privileged structure in their synthetic endeavors.

The Indole Scaffold: A Cornerstone of Bioactive Molecules

The indole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrrole ring, is a ubiquitous feature in a vast number of biologically active compounds.[4] Its prevalence stems from its unique electronic properties and its ability to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-stacking. This versatility allows indole-containing molecules to bind to a wide range of biological targets with high affinity and specificity.[4] Consequently, the indole scaffold is a cornerstone in the development of drugs for a multitude of therapeutic areas, including inflammation, cancer, microbial infections, and neurological disorders.[3]

Constructing the Core: A Survey of Indole Synthesis Methodologies

The strategic importance of the indole nucleus has driven the development of numerous synthetic methods for its construction. While each method possesses its own set of advantages and limitations, they all aim to provide efficient access to this critical heterocyclic core. A comparative overview of some of the most prominent named reactions for indole synthesis is presented below.

| Synthesis Method | Starting Materials | Key Transformation | Advantages | Disadvantages |

| Fischer Indole Synthesis | Arylhydrazines and aldehydes or ketones | Acid-catalyzed cyclization via a[2][2]-sigmatropic rearrangement | High versatility, readily available starting materials | Harsh acidic conditions, potential for side reactions |

| Bischler-Möhlau Indole Synthesis | α-Bromoacetophenone and excess aniline | Cyclization of an α-arylamino-ketone | Access to 2-arylindoles | Harsh reaction conditions, often requires high temperatures |

| Reissert Indole Synthesis | o-Nitrotoluene and diethyl oxalate | Reductive cyclization of an o-nitrophenylpyruvate derivative | Good for specific substitution patterns | Multi-step process, use of nitro compounds |

| Larock Indole Synthesis | o-Iodoaniline and a disubstituted alkyne | Palladium-catalyzed heteroannulation | High functional group tolerance, milder conditions | Requires a palladium catalyst and specific starting materials |

For the purpose of this guide, we will focus on the Fischer indole synthesis , one of the oldest, most reliable, and widely utilized methods for constructing the indole core.[5][6]

The Fischer Indole Synthesis: A Mechanistic Deep Dive and Practical Protocol

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and versatile method for preparing indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions.[5][7]

The Underlying Mechanism: A Symphony of Rearrangements

The elegance of the Fischer indole synthesis lies in its intricate yet predictable reaction mechanism. The process begins with the condensation of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone. This is followed by tautomerization to an enamine intermediate, which then undergoes the key step of the reaction: a[2][2]-sigmatropic rearrangement.[6][7] This pericyclic reaction leads to the formation of a di-imine intermediate, which, after a series of proton transfers and cyclization, eliminates a molecule of ammonia to yield the aromatic indole ring.[7]

Figure 1: The mechanistic pathway of the Fischer indole synthesis.

Experimental Protocol: Synthesis of a Generic Indole Derivative

The following protocol provides a general procedure for the synthesis of an indole derivative via the Fischer indole synthesis. Note: This is a generalized protocol and may require optimization for specific substrates.

Materials:

-

Arylhydrazine hydrochloride (1.0 eq)

-

Aldehyde or ketone (1.1 eq)

-

Glacial acetic acid (as solvent)

-

Zinc chloride (catalyst, optional)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add the arylhydrazine hydrochloride and the aldehyde or ketone.

-

Add glacial acetic acid to dissolve the reactants.

-

If required, add a catalytic amount of zinc chloride.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and collect the precipitated product by filtration.

-

Wash the crude product with water and dry it under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

Case Study: The Synthesis of Indomethacin

To illustrate the practical utility of the indole scaffold as a key intermediate, we will now examine the synthesis of indomethacin, a potent non-steroidal anti-inflammatory drug.[2][8] The synthesis of indomethacin elegantly employs the Fischer indole synthesis to construct the core heterocyclic system.[8][9]

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of indomethacin reveals that the molecule can be disconnected at the N-acyl bond and the C2-C3 bond of the indole ring, leading back to 4-methoxyphenylhydrazine and a suitable carbonyl precursor.[8]

Figure 2: Retrosynthetic analysis of Indomethacin.

The forward synthesis commences with the reaction of 4-methoxyphenylhydrazine with methyl levulinate, which serves as the carbonyl component in a Fischer indole synthesis.[8][10] The resulting indole-3-acetic acid methyl ester is then acylated at the indole nitrogen with 4-chlorobenzoyl chloride, followed by hydrolysis of the ester to yield indomethacin.[10]

Experimental Workflow for Indomethacin Synthesis

The following workflow outlines the key steps in a laboratory-scale synthesis of indomethacin.

References

- 1. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. chemrj.org [chemrj.org]

- 5. testbook.com [testbook.com]

- 6. scienceinfo.com [scienceinfo.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]

- 9. Synthesis of Indomethacin [maxbrainchemistry.com]

- 10. Indometacin synthesis - chemicalbook [chemicalbook.com]

Ethyl 4-oxopiperidine-3-carboxylate: A Cornerstone in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-oxopiperidine-3-carboxylate stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry. Its intrinsic structural attributes, notably a reactive β-keto ester integrated within a piperidine framework, render it an exceptionally versatile scaffold for a multitude of chemical elaborations. This guide provides a comprehensive technical exploration of this compound's synthesis, reactivity, and its crucial role in the development of contemporary therapeutic agents. We will dissect its application in constructing key pharmacophores, substantiated with detailed experimental protocols and mechanistic insights, underscoring its significance in modern drug discovery.

Introduction: The Strategic Value of the 4-Oxopiperidine-3-carboxylate Moiety

The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into the structures of numerous approved drugs. Its presence often imparts favorable pharmacokinetic properties, including enhanced solubility and metabolic stability. The strategic incorporation of a 4-oxo group and a 3-carboxylate ester in this compound significantly amplifies its synthetic potential. This β-keto ester functionality acts as a versatile handle for introducing molecular diversity through a variety of chemical reactions, such as alkylations, condensations, and cycloadditions. This strategic functionalization allows for the precise assembly of intricate three-dimensional molecular architectures, a critical aspect for achieving high-affinity and selective interactions with biological targets.

Synthesis and Chemical Reactivity

A primary and scalable route for the synthesis of the core scaffold is the Dieckmann condensation, an intramolecular reaction of diesters facilitated by a base.[1][2][3] This method is highly effective for forming five- and six-membered rings.[1]

Representative Synthetic Protocol: Dieckmann Condensation

The Dieckmann condensation provides a robust method for synthesizing the cyclic β-keto ester from a suitable diester precursor.[4][5]

Experimental Protocol: Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

-

Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to anhydrous ethanol. Stir the mixture until all the sodium has dissolved.

-

Substrate Addition: Add Diethyl N-benzyl-β,β'-iminodipropionate (1.0 eq) dropwise to the sodium ethoxide solution at ambient temperature.

-

Cyclization: Heat the reaction mixture to reflux for a period of 2-4 hours to facilitate the intramolecular condensation.

-

Quenching and Workup: After cooling the reaction to room temperature, neutralize the excess base by adding a weak acid, such as acetic acid. Remove the solvent under reduced pressure.

-

Extraction and Purification: Partition the resulting residue between water and an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it. The crude product is then purified using column chromatography on silica gel to yield the desired Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.[6]

Key Chemical Transformations

The synthetic utility of this compound is largely attributed to the reactivity of its β-keto ester system.

-

Alkylation: The α-carbon situated between the two carbonyl groups is readily deprotonated to form an enolate, which can subsequently be alkylated with a range of electrophiles, enabling the introduction of diverse substituents at the C3 position.

-

Knoevenagel Condensation: The active methylene group is capable of participating in Knoevenagel condensations with aldehydes and ketones, leading to the formation of α,β-unsaturated systems.

-

Japp-Klingemann Reaction: This reaction is instrumental in the synthesis of indole derivatives, a critical scaffold in numerous pharmaceuticals.[7][8] The reaction involves the formation of a hydrazone from the β-keto ester and an aryl diazonium salt, which can then be cyclized to form the indole ring.[8][9][10]

Applications in Medicinal Chemistry: Crafting Bioactive Molecules

The paramount importance of this compound is evident in its application as a precursor for the synthesis of a broad spectrum of biologically active compounds. Its structural motifs are integral to a variety of drugs and clinical candidates targeting a wide array of diseases.[11]

Case Study: Apixaban (Eliquis®) - A Factor Xa Inhibitor

Apixaban is a leading oral anticoagulant that functions by directly inhibiting Factor Xa, a key enzyme in the blood coagulation cascade.[12] A crucial intermediate in the synthesis of Apixaban is derived from this compound.[13][14][15]

Diagram: Synthetic Logic for Apixaban from this compound

Caption: Synthetic pathway from the core scaffold to Apixaban.

The synthesis of Apixaban involves a series of transformations starting from a derivative of this compound, leading to the construction of the pyrazole moiety and subsequent amidation to yield the final drug.[16] The piperidinone core is essential for the correct spatial orientation of the pharmacophoric elements, enabling optimal binding to the active site of Factor Xa.

Case Study: Indole Derivatives as Anticancer Agents

The Japp-Klingemann reaction utilizing this compound offers an efficient pathway to tetrahydro-γ-carbolinones. These intermediates can be further elaborated to produce a variety of indole-containing scaffolds. Such scaffolds are prevalent in numerous anticancer agents due to their ability to interact with critical cellular targets like protein kinases and tubulin.

Experimental Protocol: Japp-Klingemann Indole Synthesis

-

Diazotization: Dissolve aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C. Add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5 °C to generate the diazonium salt.[9]

-

Coupling: In a separate flask, dissolve this compound (1.0 eq) and sodium acetate in ethanol and cool to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to this mixture.[9]

-

Cyclization: Heat the resulting hydrazone intermediate in the presence of an acid catalyst (e.g., sulfuric acid in ethanol) to induce cyclization and the formation of the indole ring system.

-

Workup and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography.

Diagram: Japp-Klingemann Reaction Workflow

Caption: Key stages of the Japp-Klingemann indole synthesis.

Other Notable Applications

The versatility of this compound extends to the synthesis of a diverse array of other therapeutic agents, including its use as an intermediate for antiviral compounds, agents targeting the central nervous system, and anti-inflammatory drugs.[17][18]

Table 1: Examples of Bioactive Scaffolds Derived from this compound

| Scaffold Class | Therapeutic Area | Key Synthetic Transformation |

| Pyrazolopyridinones | Anticoagulants | Cyclocondensation, Amidation |

| Tetrahydro-γ-carbolinones | Anticancer | Japp-Klingemann Reaction, Fischer Indole Synthesis |

| Substituted Piperidines | CNS Disorders, Alzheimer's | Alkylation, Reduction |

| Fused Heterocyclic Systems | Antivirals, Antibacterials | Multi-component Reactions, Cycloadditions |

Conclusion and Future Perspectives

This compound has solidified its position as a foundational building block in medicinal chemistry. Its synthetic accessibility and the biological significance of the resulting piperidine-containing scaffolds guarantee its ongoing relevance in drug discovery. Future research endeavors will likely concentrate on devising novel, stereoselective transformations of this versatile intermediate to access more complex and structurally diverse molecules. The application of modern synthetic techniques, such as flow chemistry and photoredox catalysis, will undoubtedly open new avenues for its use in the development of next-generation therapeutics. Furthermore, the increasing importance of chirality in drug design will drive the demand for enantiomerically pure derivatives of this compound, making asymmetric synthesis and chiral resolution key areas of focus.

References

-

Title: Facile Synthesis of 2-Amino-5,6,7,8-tetrahydro- 5,7-diarylpyrido[4,3-d]pyrimidin-4-ols. Source: Journal of Heterocyclic Chemistry. URL: [Link]

- Title: Process for the preparation of apixaban. Source: Google Patents (WO2015162551A1).

- Title: Process for producing 4-arylpiperidine-3-carbinols and related compounds. Source: Google Patents (WO2000026187A1).

-

Title: PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF. Source: European Patent Office (EP3212620B1). URL: [Link]

-

Title: An alternative synthetic strategy to construct apixaban analogues. Source: Arkat USA. URL: [Link]

-

Title: Japp-Klingemann Reaction. Source: Wiley Online Library. URL: [Link]

-

Title: Japp–Klingemann reaction. Source: Wikipedia. URL: [Link]

-

Title: Dieckmann condensation. Source: Wikipedia. URL: [Link]

- Title: Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Source: Google Patents (CN110734393B).

- Title: Synthetic method of Apixaban. Source: Google Patents (CN103896940A).

-

Title: The Dieckmann Condensation. Source: Organic Reactions. URL: [Link]

-

Title: Key Intermediates And Impurities Of The Synthesis Of Apixaban. Source: Quick Company. URL: [Link]

-

Title: Dieckmann Condensation. Source: Organic Chemistry Portal. URL: [Link]

-

Title: The Japp-Klingemann Reaction. Source: Organic Reactions. URL: [Link]

-

Title: Japp-Klingemann Reaction. Source: SynArchive. URL: [Link]

-

Title: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Source: PubChem. URL: [Link]

-

Title: Master The Dieckmann Condensation in 12 Minutes! Source: YouTube. URL: [Link]

-

Title: Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

Sources

- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Dieckmann Condensation [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. youtube.com [youtube.com]

- 6. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 7. Japp-Klingemann Reaction [drugfuture.com]

- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. organicreactions.org [organicreactions.org]

- 11. Buy Ethyl 3-oxopiperidine-4-carboxylate hydrochloride | 72738-09-1 [smolecule.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]

- 14. data.epo.org [data.epo.org]

- 15. Key Intermediates And Impurities Of The Synthesis Of Apixaban: [quickcompany.in]

- 16. CN103896940A - Synthetic method of Apixaban - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

Ethyl 4-oxopiperidine-3-carboxylate: A Structural and Application-Focused Analysis

An In-Depth Technical Guide for Researchers

This guide provides an in-depth examination of Ethyl 4-oxopiperidine-3-carboxylate, a pivotal heterocyclic building block in modern drug discovery and organic synthesis. We will move beyond a superficial overview to dissect its core structural features, the dynamic interplay of its functional groups, and the resulting spectroscopic signature. This analysis is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile molecule in their synthetic endeavors.

Core Molecular Architecture and Physicochemical Identity

This compound (often supplied as its hydrochloride salt) is a bifunctional molecule built upon a saturated six-membered nitrogen heterocycle.[1][2] Its structure is characterized by a piperidine ring bearing a ketone at the C4 position and an ethyl carboxylate group at the C3 position. This specific arrangement classifies it as a β-keto ester, a structural motif renowned for its synthetic versatility.

The molecule's identity is defined by several key parameters, summarized below for clarity and quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | ChemScene[1] |

| Synonyms | 3-Carbethoxy-4-piperidone | Fisher Scientific[3] |

| CAS Number | 4644-61-5 (for hydrochloride) | ChemScene[1], Apollo Scientific[2] |

| Molecular Formula | C₈H₁₃NO₃ (free base) | PubChem[4] |

| Molecular Weight | 171.19 g/mol (free base) | PubChem[4] |

Below is the fundamental chemical structure of the molecule.

Caption: Chemical structure of this compound.

The Crucial Role of Keto-Enol Tautomerism

A defining characteristic of β-keto esters is their existence as an equilibrium mixture of tautomers: the keto form and the enol form.[5][6] This dynamic equilibrium is not merely a structural curiosity; it dictates the molecule's reactivity, spectroscopic properties, and its behavior in different chemical environments. The presence of the β-keto ester moiety can be qualitatively confirmed by a color change with ethanolic FeCl₃ solution.[7]

The equilibrium can be influenced by factors such as solvent polarity. In DMSO-d₆, for instance, it's possible to observe signals for both the keto and enol forms, whereas in other solvents, one form may predominate.[7][8]

Caption: Equilibrium between the keto and enol tautomers.

This tautomerism is critical for understanding the molecule's reactivity. The enol form provides a nucleophilic C=C double bond, while the keto form has an acidic α-proton, which can be removed by a base to form a highly reactive enolate anion.[5]

Spectroscopic Characterization: The Structural Fingerprint

The structural features of this compound give rise to a distinct spectroscopic signature. Understanding this signature is paramount for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure in solution. The signals observed directly correlate to the electronic environment of each proton and carbon atom.

| Nucleus | Feature | Expected Chemical Shift (ppm) | Rationale |

| ¹H NMR | Ethyl CH₂ | ~4.1-4.3 | Quartet, adjacent to ester oxygen and CH₃ group. |

| Ethyl CH₃ | ~1.2-1.4 | Triplet, adjacent to CH₂ group. | |

| Piperidine Ring CH₂, CH | ~2.0-3.8 | Complex multiplets due to ring conformation and proximity to N, C=O groups. | |

| N-H | Broad, variable | Position depends on solvent and concentration. | |

| Enol O-H | ~12 (variable) | Often broad, deshielded due to hydrogen bonding. | |

| ¹³C NMR | Ester C=O | ~170-175 | Carbonyl carbon of the ester functional group. |

| Ketone C=O | ~200-205 | Carbonyl carbon of the ketone functional group.[9] | |

| Ethyl CH₂ | ~60-62 | Carbon attached to the ester oxygen. | |

| Piperidine Ring CH₂, CH | ~30-55 | Aliphatic carbons within the heterocyclic ring. | |

| Ethyl CH₃ | ~14 | Terminal methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy provides definitive evidence for the presence of the key carbonyl functional groups. The enol form would present additional, distinct peaks.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Ketone C=O | Stretch | ~1715-1730 | Confirms the presence of the C4-ketone. |

| Ester C=O | Stretch | ~1735-1750 | Confirms the presence of the ethyl carboxylate group. |

| N-H | Stretch | ~3300-3500 | Indicates the secondary amine of the piperidine ring. |

| O-H (Enol) | Stretch | ~3200-3600 (broad) | If the enol form is present, this broad peak will appear. |

| C=C (Enol) | Stretch | ~1600-1650 | A weaker band indicating the double bond of the enol tautomer. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the overall composition. For the N-benzylated analog (a common derivative), major fragments are observed corresponding to the benzyl group (m/z 91) and other parts of the molecule.[10]

Synthetic Considerations: The Dieckmann Condensation

A primary route for synthesizing substituted piperidones like this is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester.[7][8] This highlights the strategic importance of understanding fundamental organic reactions in the synthesis of such heterocyclic scaffolds.

Caption: Simplified workflow for synthesis via Dieckmann Condensation.

Applications in Medicinal Chemistry and Drug Development

This compound is not an end product but a valuable intermediate. Its structural features—the piperidine core, the ketone, and the ester—are all handles for further chemical modification. The piperidine ring is a common motif in biologically active molecules, and this compound serves as a versatile starting material for creating diverse analogs.[11][12]

Its utility is prominent in:

-

Pharmaceutical Intermediate Synthesis: It acts as a foundational scaffold for building more complex drug candidates.[11][12]

-

Fragment-Based Ligand Development: The piperidine core can be used as a fragment to develop new ligands that interact with biological receptors.[11]

-

Analog Synthesis: The ketone and ester groups allow for a wide range of chemical transformations, enabling the creation of libraries of related compounds for structure-activity relationship (SAR) studies.[11]

Experimental Protocol: NMR Sample Preparation and Analysis

To investigate the keto-enol tautomerism, a carefully designed NMR experiment is required. The choice of solvent is the most critical parameter.

Objective: To acquire ¹H NMR spectra of this compound hydrochloride to observe the solvent-dependent keto-enol equilibrium.

Methodology:

-

Sample Preparation (Tube A - Aprotic, Non-polar):

-

Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Add ~0.6 mL of deuterated chloroform (CDCl₃).

-

Cap the tube and gently invert several times to dissolve the sample completely.

-

Causality: CDCl₃ is a standard, non-polar aprotic solvent. In such an environment, the keto form is generally favored, and intramolecular hydrogen bonding in the enol form can be observed.

-

-

Sample Preparation (Tube B - Aprotic, Polar):

-

Accurately weigh 5-10 mg of the compound into a second clean, dry NMR tube.

-

Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Cap the tube and gently invert to dissolve. Mild warming may be necessary.

-

Causality: DMSO-d₆ is a highly polar aprotic solvent that can act as a hydrogen bond acceptor. This property can stabilize the enol form, shifting the equilibrium and allowing for the potential observation of distinct signals for both tautomers.[7]

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum for each sample on a 400 MHz (or higher) spectrometer.

-

Parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds.

-

Ensure the spectral window is wide enough to include potential enol O-H protons (e.g., -2 to 16 ppm).

-

-

Data Analysis (Self-Validation):

-

Process both spectra using identical parameters.

-

In the CDCl₃ spectrum, identify the characteristic peaks for the dominant tautomer.

-

In the DMSO-d₆ spectrum, look for a second, distinct set of signals. Integrate the corresponding peaks for the keto and enol forms to estimate their relative ratio in this solvent. The appearance of this second set of signals validates the hypothesis of a solvent-dependent equilibrium.

-

Safety and Handling

As with any laboratory chemical, proper handling is essential. This compound hydrochloride is classified as an irritant.[2][3]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][10]

-

Precautions: Avoid breathing dust/fumes. Wear protective gloves, clothing, and eye/face protection.[3] Handle in a well-ventilated area.[13]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[3] If on skin, wash with plenty of soap and water.[3]

References

- 1. chemscene.com [chemscene.com]

- 2. 4644-61-5 Cas No. | this compound hydrochloride | Apollo [store.apolloscientific.co.uk]

- 3. fishersci.es [fishersci.es]

- 4. Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Buy Ethyl 3-oxopiperidine-4-carboxylate hydrochloride | 72738-09-1 [smolecule.com]

- 12. nbinno.com [nbinno.com]

- 13. zycz.cato-chem.com [zycz.cato-chem.com]

A Guide to Ethyl 4-oxopiperidine-3-carboxylate in Modern Analgesic Development

This document provides an in-depth technical exploration of Ethyl 4-oxopiperidine-3-carboxylate, a pivotal scaffold for the synthesis of novel analgesic agents. Intended for researchers, medicinal chemists, and drug development professionals, this guide elucidates the synthesis, derivatization strategies, structure-activity relationships (SAR), and pharmacological considerations essential for leveraging this versatile chemical entity. We will move beyond simple protocols to explain the causal relationships behind synthetic choices and the logic of molecular design in the pursuit of safer and more effective pain therapeutics.

The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals.[1] Its significance in analgesia is paramount, as it constitutes an essential pharmacophoric element in morphine, the gold standard for pain management, and a vast family of synthetic opioids like pethidine and fentanyl.[2][3][4] The conformational flexibility of the piperidine ring, combined with the strategically placed nitrogen atom which is typically protonated at physiological pH, allows for crucial interactions with target receptors, most notably the μ-opioid receptor (MOR).[2][5]

This compound emerges as a particularly valuable starting material. Its bifunctional nature, featuring a β-ketoester moiety within the piperidine ring, provides multiple reactive handles for chemical modification. This allows for the systematic exploration of chemical space to fine-tune pharmacological properties, moving towards molecules with enhanced potency, improved safety profiles, or even novel mechanisms of action beyond traditional opioid agonism.[6][7]

Synthesis of the Core Scaffold: this compound

The most common and efficient method for constructing the this compound ring system is the intramolecular Dieckmann condensation.[8][9] This reaction involves the base-catalyzed cyclization of a linear diester to form a cyclic β-keto ester.[10] The choice of a strong, non-nucleophilic base is critical to favor the deprotonation at the α-carbon required to initiate the cyclization, while minimizing side reactions like ester hydrolysis.

Reaction Mechanism: Dieckmann Condensation

The mechanism proceeds through several key steps:

-

Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of one of the ester groups, forming a reactive enolate.

-

Intramolecular Attack: The enolate attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution.

-

Cyclization & Elimination: A cyclic tetrahedral intermediate is formed, which then collapses, eliminating an ethoxide leaving group to yield the cyclic β-keto ester.

-

Deprotonation: The resulting product is acidic at the α-carbon between the two carbonyls and is deprotonated by the ethoxide present in the reaction mixture. This step is thermodynamically favorable and drives the reaction to completion.

-

Acidic Workup: A final acidic workup is required to protonate the enolate and yield the neutral this compound product.

Caption: Mechanism of this compound synthesis.

Experimental Protocol: Synthesis via Dieckmann Condensation

-

Objective: To synthesize this compound hydrochloride from N-benzyl-bis(2-ethoxycarbonylethyl)amine. The N-benzyl group serves as a protecting group that can be removed in a subsequent step.

-

Materials: N-benzyl-bis(2-ethoxycarbonylethyl)amine, Sodium Hydride (60% dispersion in mineral oil), Toluene (anhydrous), Diethyl Ether, Hydrochloric Acid (concentrated), Ethanol.

-

Procedure:

-

Suspend sodium hydride (1.1 eq) in anhydrous toluene under an inert atmosphere (N₂ or Ar).

-

Slowly add a solution of N-benzyl-bis(2-ethoxycarbonylethyl)amine (1.0 eq) in anhydrous toluene to the suspension at a rate that maintains the reaction temperature below 30°C.

-

After the addition is complete, heat the mixture to reflux (approx. 110°C) for 2-3 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to 0-5°C and cautiously quench by the slow addition of ethanol, followed by water.

-

Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield crude N-benzyl-4-oxopiperidine-3-carboxylate.

-

For debenzylation, dissolve the crude product in ethanol, add concentrated HCl, and introduce a palladium on carbon (Pd/C) catalyst. Hydrogenate the mixture under pressure until debenzylation is complete.

-

Filter the catalyst and concentrate the filtrate to obtain this compound as its hydrochloride salt.[11]

-

-

Self-Validation: The success of the cyclization is confirmed by the disappearance of the starting diester and the appearance of a new, more polar spot on TLC. The final product structure can be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, with the hydrochloride salt showing characteristic shifts and solubility.

Derivatization Strategies for Analgesic Discovery

The this compound scaffold offers three primary sites for chemical modification, each providing a vector to modulate the molecule's physicochemical properties and its interaction with biological targets.

Caption: Key derivatization sites on the core scaffold.

N-Substitution: The Key to Potency and Selectivity

The secondary amine at the N1 position is the most commonly modified site. Its basicity is crucial for receptor interaction, particularly with the anionic aspartate residue in the μ-opioid receptor.[2]

-

N-Alkylation: Introducing small alkyl or aralkyl groups (e.g., methyl, phenethyl) is a classic strategy. Structure-activity relationship studies of pethidine and fentanyl analogues have shown that the nature of the N-substituent profoundly impacts analgesic potency.[12][13][14] For example, substitution with a phenethyl group often enhances μ-opioid receptor affinity and potency.[4]

-

Causality: The N-substituent occupies a specific pocket in the receptor. Its size, shape, and lipophilicity must be optimal to maximize binding affinity without introducing steric hindrance.

C4-Ketone Modifications: Fine-Tuning Interactions

The ketone at the C4 position can be modified to introduce new hydrogen bonding capabilities or to attach larger substituent groups.

-

Reduction: Reduction of the ketone to a secondary alcohol introduces both a hydrogen bond donor and acceptor. The stereochemistry of this new hydroxyl group can be critical for activity.

-

Reductive Amination: This reaction converts the ketone into a new amine, providing another site for substitution and altering the molecule's basicity and polarity profile. This is a common route to 4-anilinopiperidine structures, a hallmark of the highly potent fentanyl series of analgesics.[14]

C3-Ester Modifications: Modulating Pharmacokinetics

The ethyl ester at C3 can be manipulated to control polarity, solubility, and metabolic stability.

-

Amidation: Conversion of the ester to a primary, secondary, or tertiary amide can introduce new hydrogen bonding interactions and alter the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Hydrolysis: Saponification to the corresponding carboxylic acid dramatically increases polarity, which may be desirable for certain formulation strategies or to target specific transporters.

Structure-Activity Relationships (SAR) and Pharmacological Targets

The ultimate goal of derivatization is to develop a clear SAR, linking specific structural features to analgesic activity.

| Modification | Structural Change | Typical Effect on Opioid Activity | Rationale |

| N-Substitution | N-H → N-Phenethyl | Potency Increase | Occupies a lipophilic pocket in the μ-opioid receptor, enhancing binding affinity.[4] |

| N-Substitution | N-H → N-Allyl | Can introduce antagonist activity | The allyl group can induce a conformational change in the receptor, blocking agonist signaling. |

| C4 Modification | C=O → C(H)-OH | Variable; stereochemistry is key | Introduction of a hydrogen bond donor/acceptor can either enhance or disrupt binding depending on orientation. |

| C4 Modification | C=O → C-Anilino | Potency Increase | The anilino group provides a key aromatic interaction within the receptor, characteristic of fentanyls.[14] |

| C3 Modification | Ester → Amide | Modulated PK/PD | Alters polarity and metabolic stability; can introduce new hydrogen bond interactions.[15] |

Primary Target: The μ-Opioid Receptor (MOR)

For many piperidine-based analgesics, the primary target is the MOR, a G-protein coupled receptor (GPCR).[3] Agonist binding initiates a signaling cascade that leads to neuronal hyperpolarization and reduced neurotransmitter release, ultimately blocking the transmission of pain signals in the central nervous system.[4]

Caption: Simplified signaling pathway for μ-opioid receptor agonists.

Beyond Opioids: A New Frontier

The significant side effects of opioids (respiratory depression, tolerance, addiction) have spurred intense research into non-opioid analgesics.[6][16] The versatility of the this compound scaffold makes it an excellent starting point for exploring other pain targets. Through techniques like scaffold hopping —where the core structure is significantly altered while preserving key pharmacophoric features—derivatives can be designed to interact with ion channels (e.g., sodium or calcium channels), or other GPCRs involved in pain modulation.[17][18] This represents a critical and promising direction for future analgesic drug development.

Conclusion